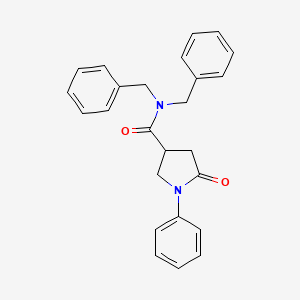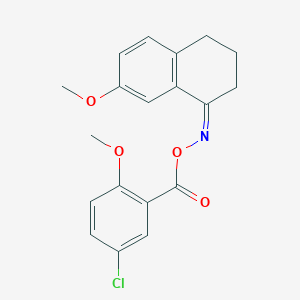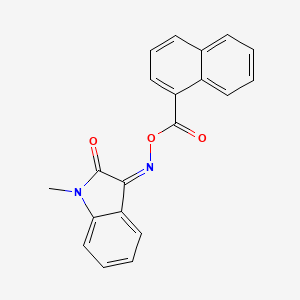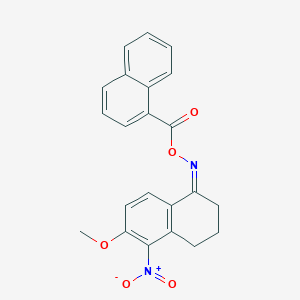
N,N-dibenzyl-5-oxo-1-phenylpyrrolidine-3-carboxamide
Overview
Description
N,N-dibenzyl-5-oxo-1-phenylpyrrolidine-3-carboxamide is a synthetic organic compound belonging to the class of pyrrolidine carboxamides It is characterized by the presence of a pyrrolidine ring substituted with benzyl and phenyl groups, along with a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibenzyl-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves the reaction of pyrrolidine carboxylic acid with benzylamine and phenyl isocyanate. The reaction is carried out under controlled conditions, often using a coupling agent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) to facilitate the formation of the amide bond . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to achieve higher yields and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
N,N-dibenzyl-5-oxo-1-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
N,N-dibenzyl-5-oxo-1-phenylpyrrolidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored as a potential lead compound for developing new drugs, particularly for its inhibitory activity against specific enzymes.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as proteins and receptors.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N,N-dibenzyl-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor of enoyl-acyl carrier protein reductase, an enzyme involved in fatty acid biosynthesis . The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
(3S)-1-Cyclohexyl-5-oxo-N-phenylpyrrolidine-3-carboxamide: This compound shares a similar pyrrolidine carboxamide structure but with different substituents.
Oxadiazolo pyrrolidine carboxamides: These compounds also belong to the pyrrolidine carboxamide class and exhibit similar biological activities.
Uniqueness
N,N-dibenzyl-5-oxo-1-phenylpyrrolidine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dibenzyl and phenyl groups contribute to its binding affinity and specificity towards certain molecular targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
N,N-dibenzyl-5-oxo-1-phenylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2/c28-24-16-22(19-27(24)23-14-8-3-9-15-23)25(29)26(17-20-10-4-1-5-11-20)18-21-12-6-2-7-13-21/h1-15,22H,16-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBPGLYOSNJZHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{(E)-[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B3910347.png)
![ethyl [3-acetyl-5-(acetylamino)-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B3910363.png)
![N-{(E)-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3910376.png)
![methyl 2-({2-[(4-methoxybenzoyl)amino]benzoyl}amino)benzoate](/img/structure/B3910381.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-[2-(methylthio)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B3910387.png)

![10-acetyl-3-(4-methoxyphenyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one hydrochloride](/img/structure/B3910396.png)


![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide](/img/structure/B3910418.png)
![N'-{(E)-[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylidene}pyridine-2-carbohydrazide](/img/structure/B3910428.png)

![1-(4-chlorophenyl)-N-[(E)-(4-methoxyphenyl)methylideneamino]-5-oxopyrrolidine-3-carboxamide](/img/structure/B3910440.png)
![4,4'-{1,3,4-thiadiazole-2,5-diylbis[thio(1-oxo-2,1-ethanediyl)]}dimorpholine](/img/structure/B3910455.png)
